Docosanoic-d43 acid primarily functions as an internal standard in various analytical techniques employed for quantifying docosanoic acid (also known as behenic acid). These techniques encompass:
This method separates and identifies various components within a mixture based on their individual volatilities and interactions with the stationary phase of a column. Docosanoic-d43 acid, with its identical chemical structure to behenic acid except for the presence of 43 deuterium atoms, serves as a reference point for accurately determining the concentration of behenic acid in the sample .
This technique combines the separation capabilities of Liquid Chromatography (LC) with the mass spectrometry (MS) for identifying and quantifying individual components within a complex sample. Similar to GC, docosanoic-d43 acid acts as an internal standard in LC-MS, providing a reference for accurate behenic acid quantification due to its nearly identical properties except for the isotopic substitution .
The presence of 43 deuterium atoms in docosanoic-d43 acid differentiates its mass from the naturally occurring behenic acid. This mass difference allows researchers to distinguish between the two molecules in the analytical instrument, enabling them to precisely measure the behenic acid concentration by comparing its signal intensity to that of the internal standard.
While docosanoic-d43 acid itself doesn't possess any known biological activity, its role as an internal standard opens doors for various research applications:
Behenic acid, a long-chain saturated fatty acid, plays a role in various physiological processes, including lipid metabolism and energy homeostasis. By accurately quantifying behenic acid levels using docosanoic-d43 acid as an internal standard, researchers can investigate its involvement in:
Behenic acid is being explored for its potential therapeutic applications in various areas, including skin care and cancer treatment. Utilizing docosanoic-d43 acid as an internal standard can aid research in:
Docosanoic-d43 acid, also known as behenic acid-d43, is a stable isotopic form of docosanoic acid, characterized by the molecular formula C22H44O2. It has a unique isotopic labeling with deuterium, making it useful in various biochemical and analytical applications. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and cellular processes.
Docosanoic-d43 acid itself doesn't have a known mechanism of action in biological systems. Its primary function is as a research tool to trace and quantify docosanoic acid, which has some interesting biological properties. Regular docosanoic acid has been shown to interact with DNA and enzymes, potentially impacting cell processes [, ]. However, further research is needed to fully understand its biological roles.
The biological activity of docosanoic-d43 acid is significant in the context of lipid metabolism and cellular signaling. Research indicates that this compound can impact cellular processes such as:
Docosanoic-d43 acid finds applications across multiple fields:
Interaction studies involving docosanoic-d43 acid often focus on its effects on various biological systems. Key areas include:
Docosanoic-d43 acid shares similarities with other long-chain fatty acids but has unique isotopic labeling features. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Docosanoic Acid | C22H44O2 | Non-deuterated form; common fatty acid |
Myristic Acid | C14H28O2 | Shorter chain length; saturated fatty acid |
Palmitic Acid | C16H32O2 | Saturated; widely found in animals and plants |
Stearic Acid | C18H36O2 | Saturated; common in animal fats |
Docosanoic-d43 acid's uniqueness lies in its deuterium labeling, allowing for precise tracking in metabolic studies and enhancing the understanding of lipid behavior within biological systems. This isotopic distinction makes it particularly valuable for researchers focused on lipid dynamics and metabolic pathways.
Docosanoic-d43 acid exhibits a well-defined melting point range of 80-82°C under standard atmospheric conditions (760 mmHg) [1] [2] [3] [4]. This represents a characteristic thermal transition behavior consistent with long-chain saturated fatty acids. The melting temperature is influenced by the crystalline packing arrangement of the fully deuterated hydrocarbon chain, which maintains structural integrity through van der Waals interactions between the deuterated methylene groups [1] [2].
The phase behavior of docosanoic-d43 acid demonstrates typical characteristics of saturated fatty acids, transitioning from ordered crystalline phases to disordered liquid phases upon heating [5] [6]. Research on deuterated fatty acids has shown that deuteration results in a slight decrease in melting temperatures compared to their non-deuterated counterparts [5]. For comparison, the non-deuterated docosanoic acid exhibits a melting point of 72-80°C [7] [8], indicating that the extensive deuteration in docosanoic-d43 acid maintains similar thermal properties while providing isotopic enrichment.
The compound exhibits polymorphic behavior characteristic of long-chain fatty acids, with the ability to exist in multiple crystalline forms [9] [10]. X-ray diffraction studies of similar docosanoic acid compounds have revealed centered rectangular unit cells with both rectangular parallel and orthorhombic packing arrangements [10]. The phase transition involves changes in the molecular orientation and packing density, with the deuterated chains maintaining their trans zigzag planar conformation throughout the transition [10].
Docosanoic-d43 acid demonstrates characteristic solubility patterns consistent with long-chain fatty acids. The compound exhibits excellent solubility in dimethyl formamide (DMF), achieving concentrations of approximately 3.0 mg/mL at 25°C [11] [12] [4]. This high solubility in DMF makes it suitable for analytical applications requiring complete dissolution of the isotopically labeled compound.
In aqueous systems, docosanoic-d43 acid shows limited solubility, being sparingly soluble in water alone [11] [13]. However, the solubility can be enhanced through the use of mixed solvent systems. A 1:1 mixture of DMF and phosphate-buffered saline (PBS) at pH 7.2 achieves a solubility of approximately 0.5 mg/mL [11] [12] [4]. This mixed solvent approach is particularly useful for biological applications where aqueous compatibility is required.
The compound demonstrates good solubility in various organic solvents, including chloroform (50 mg/mL at 25°C) [7] [8] and hexane [7] [8]. This broad organic solvent compatibility facilitates its use in diverse analytical and synthetic applications. The high lipophilicity of docosanoic-d43 acid, with a log P (octanol/water) value of 10.34 [1] [2], confirms its hydrophobic nature and preference for organic phases.
Solvent System | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Dimethyl formamide (DMF) | 3.0 | 25 |
DMF:PBS (pH 7.2) mixture (1:1) | 0.5 | 25 |
Chloroform | 50.0 | 25 |
Hexane | Soluble | 25 |
Water | Sparingly soluble | 25 |
Research on deuterated fatty acids in analytical matrices has revealed specific degradation pathways that can affect the isotopic integrity of docosanoic-d43 acid. Environmental studies have shown that deuterated fatty acids, including docosanoic-d43 acid, undergo first-order degradation kinetics in certain matrices [17]. In snow matrices, docosanoic-d43 acid exhibited a reaction rate constant of 0.067 h⁻¹, indicating moderate stability under environmental conditions [17].
The degradation process appears to involve multiple mechanisms, including oxidative pathways and potential isotopic exchange reactions. Studies on docosanoic acid degradation have identified omega-oxidation as a primary metabolic pathway, where the terminal methyl group undergoes hydroxylation followed by further oxidation to form dicarboxylic acids [18]. In deuterated systems, this process can potentially lead to selective loss of deuterium from specific positions, particularly the terminal positions.
Analytical matrix effects have been observed in various solvent systems, with polar solvents potentially facilitating hydrogen-deuterium exchange reactions over extended periods [13] [19]. The compound demonstrates greater stability in non-polar organic solvents compared to aqueous or mixed aqueous-organic systems [11] [12]. Temperature-dependent degradation studies suggest that elevated temperatures can accelerate both chemical degradation and isotopic exchange processes [5] [6].
The presence of catalytic surfaces or reactive species in analytical matrices can influence the degradation kinetics of docosanoic-d43 acid. Metal ions and acidic or basic conditions may promote hydrogen-deuterium exchange, particularly at the alpha position relative to the carboxyl group [13] [19]. To minimize degradation, analytical protocols typically recommend storage in neutral, dry conditions with minimal exposure to light and reactive atmospheric components [16].
Parameter | Value | Conditions |
---|---|---|
Isotopic Purity (% D) | 98.0-98.9 | Mass spectrometry analysis |
Chemical Purity (%) | ≥95-99.3 | HPLC analysis |
Storage Temperature (°C) | -20 | Recommended long-term storage |
Stability (years) | ≥4 | Under recommended conditions |
Deuterium Atoms | 43 | Fully deuterated aliphatic chain |
Irritant